molecular formula C15H11FN2OS B2514173 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline CAS No. 477845-78-6

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline

Cat. No.: B2514173
CAS No.: 477845-78-6
M. Wt: 286.32
InChI Key: ZNCJGJHTCGJYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorophenoxy group and a methylsulfanyl group attached to the quinazoline core. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions. This involves reacting a suitable fluorophenol derivative with the quinazoline core under basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions, where a suitable thiol reagent is reacted with the quinazoline core under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. The fluorophenoxy and methylsulfanyl groups can interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)benzoic acid
  • 4-(4-Fluorophenoxy)phenylacetic acid
  • 4-(4-Fluorophenoxy)benzyl alcohol

Uniqueness

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline is unique due to the presence of both the fluorophenoxy and methylsulfanyl groups on the quinazoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-fluorophenoxy)-2-methylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(18-15)19-11-8-6-10(16)7-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCJGJHTCGJYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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